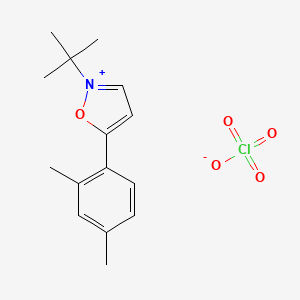

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate

Beschreibung

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is an oxazolium salt characterized by a positively charged 1,2-oxazole ring core, substituted with a tert-butyl group at position 2 and a 2,4-dimethylphenyl group at position 5. The perchlorate (ClO₄⁻) counterion stabilizes the cationic oxazolium moiety.

Eigenschaften

CAS-Nummer |

918884-95-4 |

|---|---|

Molekularformel |

C15H20ClNO5 |

Molekulargewicht |

329.77 g/mol |

IUPAC-Name |

2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium;perchlorate |

InChI |

InChI=1S/C15H20NO.ClHO4/c1-11-6-7-13(12(2)10-11)14-8-9-16(17-14)15(3,4)5;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

GFWHESQWGRAFBO-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=C(C=C1)C2=CC=[N+](O2)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazolium ion. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to maintain the integrity of the compound during synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxazolium ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazoles, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and polymers.

Wirkmechanismus

The mechanism by which 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazolium ion can act as an electrophile, facilitating various biochemical reactions. The pathways involved often include the modulation of oxidative stress and inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Woodward’s Reagent L (5-Methyl-2-(tert-Butyl)-1,2-oxazol-2-ium Perchlorate)

Woodward’s Reagent L shares the 1,2-oxazol-2-ium perchlorate core but differs in substituents: a methyl group at position 5 and a tert-butyl group at position 2. Key comparisons include:

- Applications : Woodward’s Reagent L is utilized in organic synthesis (e.g., Diels-Alder catalysis), suggesting the target compound could have analogous catalytic roles, albeit with modified steric demands .

Table 1. Structural and Functional Comparison

| Property | Target Compound | Woodward’s Reagent L |

|---|---|---|

| Molecular Formula | C₁₅H₂₀ClNO₄ | C₈H₁₄ClNO₅ |

| Molecular Weight (g/mol) | 329.78 | 247.66 |

| Substituents | 2-tert-Butyl, 5-(2,4-dimethylphenyl) | 2-tert-Butyl, 5-Methyl |

| Potential Applications | Synthesis, Catalysis | Organic Synthesis |

3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole

This compound features a 1,2,4-oxadiazole ring with tert-butyl and chlorine substituents. Key distinctions include:

- Heterocycle Core : The 1,2,4-oxadiazole lacks the cationic charge of oxazolium, reducing its electrophilicity.

- Reactivity : Chlorine substituents typically enhance electrophilic substitution reactivity, whereas the target compound’s perchlorate counterion may promote oxidation or ionic interactions.

- Applications : 1,2,4-Oxadiazoles are often pharmaceutical intermediates, contrasting with oxazolium salts’ synthetic utility .

Table 2. Heterocycle Comparison

| Property | Target Compound | 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole |

|---|---|---|

| Core Structure | 1,2-oxazol-2-ium | 1,2,4-oxadiazole |

| Charge | Cationic (+1) | Neutral |

| Key Substituents | tert-Butyl, 2,4-dimethylphenyl | tert-Butyl, Chlorine |

| Molecular Weight (g/mol) | 329.78 | 160.6 |

Thiazole Derivatives (e.g., 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione)

Thiazoles, sulfur-containing analogs of oxazoles, exhibit distinct properties:

- Biological Activity: Thiazole derivatives are known for antiviral and antifungal applications, whereas oxazolium salts are more commonly employed in synthesis.

- Electronic Effects : The sulfur atom in thiazoles increases electron delocalization compared to oxygen in oxazolium, altering redox behavior and binding interactions .

Table 3. Heteroatom Impact on Function

| Property | Target Compound | Thiazole Derivative |

|---|---|---|

| Heteroatom | Oxygen | Sulfur |

| Bioactivity | Limited evidence (synthesis) | Antiviral, Antifungal |

| Key Applications | Catalysis, Ionic Liquids | Pharmaceuticals |

Research Findings and Implications

- Substituent Effects : The 2,4-dimethylphenyl group may enhance steric shielding or solubility, enabling applications in sensor chemistry (cf. hydrazones in chemosensors ).

- Safety Considerations : Perchlorate salts are oxidizers; handling requires precautions against thermal decomposition or explosive risks.

Biologische Aktivität

2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

- Molecular Formula : C15H20ClNO5

- Molecular Weight : 329.77 g/mol

- CAS Number : 918884-95-4

- IUPAC Name : 2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium; perchlorate

The biological activity of 2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is primarily attributed to its interaction with various molecular targets within biological systems. The oxazolium ion acts as an electrophile, facilitating biochemical reactions that modulate oxidative stress and inhibit specific enzymes involved in inflammatory pathways. This compound has shown promise in several key areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.

- Anticancer Potential : Research indicates that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has been observed to down-regulate pro-inflammatory cytokines such as IL-1β and TNF-α, indicating potential use in treating inflammatory diseases.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies using human cancer cell lines have revealed that the compound can induce apoptosis and inhibit proliferation. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

Research into the anti-inflammatory effects showed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in RAW264.7 macrophages exposed to lipopolysaccharide (LPS):

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-1β | 500 | 150 |

| TNF-α | 400 | 100 |

| IL-6 | 300 | 75 |

This suggests a promising role in managing inflammatory conditions.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with inflammatory bowel disease showed improved symptoms and reduced inflammation markers after treatment with the compound.

- Case Study on Cancer Therapy : Patients undergoing chemotherapy reported enhanced efficacy when combined with this compound, leading to reduced tumor sizes and improved quality of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.